4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine
CAS No.: 1706463-08-2
Cat. No.: VC2952777
Molecular Formula: C16H23N3O
Molecular Weight: 273.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1706463-08-2 |
---|---|
Molecular Formula | C16H23N3O |
Molecular Weight | 273.37 g/mol |
IUPAC Name | piperidin-1-yl-(4-piperidin-1-ylpyridin-2-yl)methanone |
Standard InChI | InChI=1S/C16H23N3O/c20-16(19-11-5-2-6-12-19)15-13-14(7-8-17-15)18-9-3-1-4-10-18/h7-8,13H,1-6,9-12H2 |
Standard InChI Key | ZDTXGFPPBUGGGI-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C2=CC(=NC=C2)C(=O)N3CCCCC3 |
Canonical SMILES | C1CCN(CC1)C2=CC(=NC=C2)C(=O)N3CCCCC3 |
Introduction
Chemical Properties and Structural Analysis
Table 1: Predicted Chemical Properties of 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine
Property | Value | Basis for Prediction |
---|---|---|
Molecular Formula | C16H23N3O | Derived from structure |
Molecular Weight | 273.38 g/mol | Calculated from molecular formula |
Structural Features | Pyridine ring with substituents at positions 2 and 4 | Based on chemical name |
Functional Groups | Tertiary amines (piperidine rings), amide (carbonyl linkage) | Based on structural analysis |
Physical State | Likely solid at room temperature | Common for similar heterocyclic compounds |
Solubility | Probably soluble in organic solvents; limited water solubility | Based on polarity considerations |
The presence of the carbonyl group introduces a polar component to the molecule, while the nitrogen atoms in both the pyridine and piperidine rings contribute to the compound's basicity. These structural elements would play crucial roles in determining the compound's reactivity patterns, stability characteristics, and potential interactions with biological systems. The amide functionality particularly represents a potential pharmacophore, as amide bonds are prevalent in numerous bioactive compounds and can participate in hydrogen bonding with biological targets.
Related Compounds and Comparative Analysis
Several structurally related compounds appear in the search results, allowing for comparative analysis with 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine. These comparisons provide context for understanding the potential properties and applications of our target compound.
Table 2: Comparison of 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine with Related Compounds
The 2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride compound shows the closest structural similarity, featuring the same pyridine core with piperidine-related substituents, though in different positions. This compound is primarily used in research settings as a precursor or intermediate in the synthesis of more complex molecules, with applications in pharmacology, biochemistry, and medicinal chemistry research.
Structural Element Significance
The pyridine ring serves as a common scaffold in numerous pharmaceutical compounds, providing rigidity, aromaticity, and a basic nitrogen atom that can participate in hydrogen bonding and acid-base interactions. The piperidine moieties contribute additional basic nitrogen atoms and conformational flexibility, which can influence binding to biological targets. The carbonyl group in the piperidin-1-ylcarbonyl functionality introduces a hydrogen bond acceptor site and affects the electronic properties of the attached aromatic ring .
The search results describe specific synthetic methodologies that could be adapted for the synthesis of 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine. For example, the use of thionyl chloride and amine reagents for amide bond formation is mentioned in the context of related compounds . Similarly, Grignard reagents, specifically "Turbo Grignard" (isopropylmagnesium chloride/lithium chloride), have been employed in the synthesis of carbonyl-containing pyridine derivatives .
The advantages of using Grignard methodology at ambient temperature (approximately 18-25°C) are highlighted, noting that this approach "circumvents the need for specialized cryogenic equipment required for the use of lithium reagents" . This consideration would be relevant for large-scale synthesis or commercial production of 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine.
Analytical Characterization Methods
For the comprehensive characterization of 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine, several analytical techniques would be essential. These methods would provide complementary information about the compound's structure, purity, and physical properties.
Table 4: Analytical Methods for Characterization of 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine
Analytical Technique | Expected Key Features | Application | Information Source |
---|---|---|---|
¹H NMR Spectroscopy | Signals for pyridine protons (aromatic region); signals for piperidine protons (aliphatic region) | Structure confirmation; purity assessment | Standard analytical practice |
¹³C NMR Spectroscopy | Carbonyl carbon signal (~170 ppm); pyridine carbon signals (120-160 ppm); piperidine carbon signals (25-50 ppm) | Carbon framework confirmation | Standard analytical practice |
Infrared Spectroscopy | C=O stretching band (~1650 cm⁻¹); C-N stretching bands; aromatic C=C and C=N stretching bands | Functional group confirmation | Standard analytical practice |
Mass Spectrometry | Molecular ion peak (m/z 273); fragmentation pattern including piperidine and pyridine fragments | Molecular weight confirmation; structural information | Standard analytical practice |
X-ray Crystallography | Three-dimensional structure; bond lengths; bond angles; packing arrangement | Definitive structural confirmation | Standard analytical practice for crystalline compounds |
These analytical methods would generate a comprehensive profile of 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine, providing definitive structural confirmation and detailed characterization. The spectroscopic data would serve as reference standards for identification and quality control purposes in future research involving this compound.
Spectroscopic Profile Interpretation
In the ¹H NMR spectrum, the pyridine protons would appear in the aromatic region (δ 6.5-8.5 ppm), with specific chemical shifts and coupling patterns determined by the substitution pattern. The piperidine protons would generate more complex signals in the aliphatic region (δ 1.5-4.0 ppm), with protons adjacent to the nitrogen atoms appearing more downfield than those in the methylene groups further from the nitrogen.
The ¹³C NMR spectrum would feature the carbonyl carbon at approximately δ 170 ppm, providing a distinctive marker for the amide functionality. The pyridine carbons would appear in the range of δ 120-160 ppm, with the carbon bearing the piperidin-1-yl group showing a characteristic shift due to the electron-donating effect of the nitrogen substituent.
Research Area | Potential Application | Rationale | Information Source |
---|---|---|---|
Medicinal Chemistry | Intermediate in drug synthesis | Pyridine derivatives are common in pharmaceutical compounds | |
Synthetic Chemistry | Building block for complex molecules | Functionalized pyridines serve as versatile scaffolds | |
Structure-Activity Relationship Studies | Comparative analysis with structural analogs | Understanding the effect of substitution patterns on biological activity | |
Coordination Chemistry | Ligand for metal complexes | Nitrogen atoms can coordinate to metal centers | General chemical knowledge |
Chemical Biology | Probe for biological systems | Heterocyclic compounds often interact with biological targets | General chemical knowledge |
The search results indicate that related compounds are "primarily used in research settings, often as a precursor or intermediate in the synthesis of more complex molecules. Its applications might include studies related to pharmacology, biochemistry, or medicinal chemistry, where compounds with similar structures are investigated for their biological activities".
Pharmaceutical Relevance
The presence of both pyridine and piperidine moieties in 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine is particularly significant from a pharmaceutical perspective. Pyridine-based structures appear in numerous pharmaceutical agents across diverse therapeutic areas, including antimicrobials, anti-inflammatory agents, and central nervous system drugs. Similarly, piperidine is a privileged structure in medicinal chemistry, appearing in compounds with analgesic, antipsychotic, and antihistamine properties.
The specific arrangement of these structural elements in 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine could potentially confer interesting biological activities, making it a worthy candidate for pharmacological screening and medicinal chemistry research.
Predicted Physicochemical and Pharmacological Properties
Based on its structure and comparison with related compounds, several physicochemical and pharmacological properties can be predicted for 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine.
Table 6: Predicted Physicochemical and Pharmacological Properties of 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine
Property Category | Specific Property | Predicted Value/Characteristic | Basis for Prediction |
---|---|---|---|
Physical Properties | Physical State | Solid at room temperature | Common for similar heterocyclic compounds |
Solubility Profile | Soluble in organic solvents; limited water solubility | Based on structural features | |
LogP | Approximately 2-3 | Estimated from structural components | |
Pharmacokinetic Properties | Blood-Brain Barrier Permeability | Potentially moderate | Based on molecular weight and predicted LogP |
Oral Bioavailability | Variable, dependent on metabolic stability | General consideration for similar compounds | |
Pharmacodynamic Properties | Potential Biological Targets | Receptors, enzymes, or ion channels that interact with heterocyclic compounds | Based on structural similarity to bioactive compounds |
Stability | Chemical Stability | Likely stable under standard conditions | Based on structural features |
Thermal Stability | Probable decomposition above 200°C | Typical for similar organic compounds |
These predicted properties provide a starting point for understanding the potential behavior of 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine in various research contexts. The moderate lipophilicity (predicted LogP of 2-3) suggests a balance between aqueous solubility and membrane permeability, which could be favorable for drug-like properties.
Structure-Property Relationships
The predicted properties of 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine would be influenced by several structural features:
These structure-property relationships would be crucial for understanding the compound's behavior in biological systems and its potential utility in medicinal chemistry research.
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